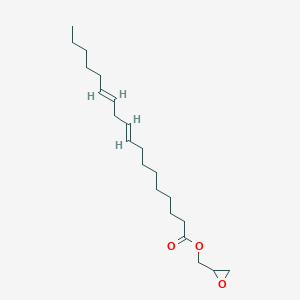

GlycidylLinoleate-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glicidil linoleato-d5 es un compuesto marcado con deuterio, específicamente una versión marcada con isótopos estables de glicidil linoleato. Se utiliza principalmente en investigación científica para diversas aplicaciones, que incluyen proteómica y estudios metabólicos. El compuesto tiene una fórmula molecular de C21H31D5O3 y un peso molecular de 341,54 .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de glicidil linoleato-d5 típicamente implica la esterificación del ácido linoleico con glicidil, seguido del marcaje con deuterio. Las condiciones de reacción a menudo incluyen el uso de catalizadores y solventes específicos para facilitar el proceso de esterificación. La reacción se lleva a cabo a temperaturas controladas para garantizar la estabilidad del producto .

Métodos de producción industrial

La producción industrial de glicidil linoleato-d5 implica procesos de esterificación a gran escala, que a menudo utilizan sistemas automatizados para mantener la consistencia y la pureza. El uso de reactivos de alta pureza y técnicas avanzadas de purificación, como la cromatografía, garantiza la producción de glicidil linoleato-d5 de alta calidad adecuado para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

El glicidil linoleato-d5 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El anillo epóxido en el glicidil linoleato-d5 puede oxidarse para formar dioles.

Reducción: Las reacciones de reducción pueden convertir el anillo epóxido en un grupo alcohol.

Sustitución: El anillo epóxido puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Dioles: Formados a partir de reacciones de oxidación.

Alcoholes: Resultantes de reacciones de reducción.

Derivados sustituidos: Producidos a partir de reacciones de sustitución nucleofílica.

Aplicaciones Científicas De Investigación

El glicidil linoleato-d5 se utiliza ampliamente en la investigación científica, que incluye:

Química: Utilizado como patrón de referencia en química analítica para la cuantificación de ésteres de glicidilo.

Biología: Employed in metabolic studies to trace the incorporation and metabolism of linoleic acid derivatives.

Medicina: Investigado por su posible papel en el desarrollo de fármacos y la farmacocinética.

Industria: Utilizado en el desarrollo de nuevos materiales y como trazador en estudios ambientales .

Mecanismo De Acción

El mecanismo de acción del glicidil linoleato-d5 implica su incorporación a los sistemas biológicos donde puede metabolizarse de manera similar a su contraparte no deuterada. El marcaje con deuterio permite un seguimiento y cuantificación precisos en estudios metabólicos. El compuesto interactúa con varias enzimas y vías metabólicas, proporcionando información sobre el metabolismo de los lípidos y los procesos relacionados .

Comparación Con Compuestos Similares

Compuestos similares

Glicidil linoleato: La versión no deuterada del glicidil linoleato-d5.

Glicidil miristato-d5: Otro éster de glicidilo marcado con deuterio.

Glicidil palmitato-d5: Un compuesto similar con una cadena de ácidos grasos diferente

Singularidad

El glicidil linoleato-d5 es único debido a su marcaje con deuterio, que proporciona una mayor estabilidad y permite un seguimiento preciso en estudios metabólicos. Esto lo hace particularmente valioso en aplicaciones de investigación donde la cuantificación y el seguimiento precisos son esenciales .

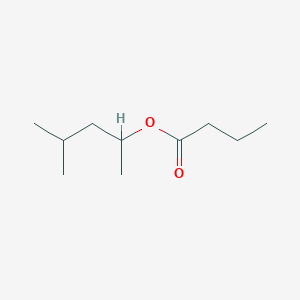

Propiedades

Fórmula molecular |

C21H36O3 |

|---|---|

Peso molecular |

336.5 g/mol |

Nombre IUPAC |

oxiran-2-ylmethyl (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6+,10-9+ |

Clave InChI |

LOGTZDQTPQYKEN-AVQMFFATSA-N |

SMILES isomérico |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC1CO1 |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)

![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)

![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12308647.png)

![[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12308680.png)